REACTION_CXSMILES
|
CC[O-].[Na+].Cl.[C:6]([NH2:9])(=[NH:8])[CH3:7].[C:10]([CH:13]([CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:14](OCC)=[O:15])(=O)[CH3:11]>CCO>[CH3:7][C:6]1[NH:9][C:14](=[O:15])[C:13]([CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])=[C:10]([CH3:11])[N:8]=1 |f:0.1,2.3|
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Name
|
|
Quantity
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0.069 mol
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Type
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reactant
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Smiles
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CC[O-].[Na+]
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Name
|
|
Quantity
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6.5 g
|
Type
|
reactant
|
Smiles
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Cl.C(C)(=N)N
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Name
|
|
Quantity
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15 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C(=O)OCC)CC(=O)OCC
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CCO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 16 h
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Duration
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16 h
|
Type
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CONCENTRATION
|
Details
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The mixture was concentrated
|
Type
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EXTRACTION
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Details
|
The aqueous mixture was extracted with CH2Cl2
|
Type
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DRY_WITH_MATERIAL
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Details
|
the extracts were dried (MgSO4)
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Type
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CONCENTRATION
|
Details
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concentrated
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Type
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CUSTOM
|
Details
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with either gave 3.9 g (27%) of product as a white solid, mp 175°177° C.
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC(=C(C(N1)=O)CC(=O)OCC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |